An In-Depth Technical Guide to 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 1207175-00-5)
An In-Depth Technical Guide to 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 1207175-00-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Chloro-5-nitrophenyl)ethanone, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's synthesis, reactivity, and potential applications, grounded in established chemical principles.
Introduction and Core Properties
1-(3-Chloro-5-nitrophenyl)ethanone, also known as 3'-chloro-5'-nitroacetophenone, is a substituted aromatic ketone.[1][2] Its molecular structure, featuring an acetophenone core with chloro and nitro substituents at the meta positions, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis.[1] The electron-withdrawing nature of both the chloro and nitro groups significantly influences the chemical behavior of the aromatic ring and the acetyl group.
Table 1: Physicochemical Properties of 1-(3-Chloro-5-nitrophenyl)ethanone
| Property | Value | Source |
| CAS Number | 1207175-00-5 | [2] |
| Molecular Formula | C₈H₆ClNO₃ | [2] |
| Molecular Weight | 199.59 g/mol | [2] |
| Predicted Boiling Point | 274.8±25.0 °C | [2] |
| Predicted Density | 1.378±0.06 g/cm³ | [2] |
| Storage Conditions | Room temperature, sealed, dry | [2] |
Synthesis and Mechanism
The most logical and established synthetic route to 1-(3-Chloro-5-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration of 3'-chloroacetophenone. The acetyl and chloro groups are meta- and ortho,para-directing groups, respectively. In this case, the directing effects lead to the introduction of the nitro group at the 5-position.
Conceptual Synthesis Workflow
Caption: Synthetic workflow for 1-(3-Chloro-5-nitrophenyl)ethanone.
Detailed Experimental Protocol (Adapted from a similar nitration)
This protocol is adapted from the well-established nitration of acetophenone and is expected to yield the desired product with high efficiency.
Materials:
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3'-Chloroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol
-
Ice
-
Activated Carbon
Equipment:
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Three-necked round-bottom flask
-
Mechanical stirrer
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Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Beakers
-
Mortar and pestle
Procedure:
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Preparation of the Reaction Mixture: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.
-
Addition of Substrate: While maintaining the temperature between 0-5 °C, slowly add 0.125 mol of 3'-chloroacetophenone dropwise with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Cool the reaction mixture to -7 °C. Slowly add the cooled nitrating mixture dropwise over a period of 30 minutes, ensuring the temperature does not exceed 0 °C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes while maintaining the low temperature.
-
Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 165 g of crushed ice in 375 mL of water. A yellow solid product will precipitate.
-
Isolation and Washing: Once the ice has melted, filter the solid product using a Büchner funnel. Wash the crude product with two portions of 75 mL of cold water.
-
Preliminary Purification: Transfer the crude product to a beaker and triturate with 8 mL of ethanol. Filter and press the solid to remove as much liquid as possible.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (approximately 25-35 mL) and add a small amount of activated carbon. Hot filter the solution into a beaker of cold water with vigorous stirring.
-
Final Isolation and Drying: After allowing the purified product to crystallize, collect the yellow crystals by filtration, wash with a small amount of cold water, and air dry.
Chemical Reactivity and Synthetic Utility
The presence of the chloro, nitro, and acetyl groups on the aromatic ring dictates the reactivity of 1-(3-Chloro-5-nitrophenyl)ethanone, making it a versatile intermediate.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a wide range of subsequent derivatizations, such as diazotization followed by Sandmeyer reactions.
-
Reactions of the Acetyl Group: The methyl group of the acetyl moiety can undergo condensation reactions, such as aldol condensations, to build more complex carbon skeletons. The carbonyl group itself can be reduced to a secondary alcohol.
-
Nucleophilic Aromatic Substitution: While the ring is electron-deficient, the presence of the nitro group can activate the chloro substituent towards nucleophilic aromatic substitution under specific conditions.
Logical Relationship of Functional Group Transformations
Caption: Potential reaction pathways for 1-(3-Chloro-5-nitrophenyl)ethanone.
Applications in Drug Discovery and Development
1-(3-Chloro-5-nitrophenyl)ethanone serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of:
-
Antimicrobial Agents: The chloro and nitro functional groups are common pharmacophores in antimicrobial drug candidates. This compound provides a scaffold for the synthesis of novel antibiotics.[1]
-
Agrochemicals: It is employed in the production of herbicides and pesticides, contributing to crop protection.[1]
-
Specialty Chemicals: Its reactivity also lends itself to the synthesis of dyes, pigments, and specialty polymers.[1]
Spectroscopic and Analytical Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the acetyl group would be a singlet at approximately δ 2.6 ppm. |
| ¹³C NMR | The carbonyl carbon would be significantly downfield (~195 ppm). Aromatic carbons would appear in the δ 120-150 ppm region, with carbons attached to the nitro and chloro groups showing distinct shifts. The methyl carbon would be around δ 27 ppm. |
| IR Spectroscopy | Strong C=O stretch around 1700 cm⁻¹. Characteristic N-O stretching bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 199. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 184. |
Safety and Handling
Based on safety data for similar compounds, 1-(3-Chloro-5-nitrophenyl)ethanone should be handled with care.[3]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-(3-Chloro-5-nitrophenyl)ethanone is a chemical intermediate of significant value in the fields of medicinal chemistry and materials science. Its synthesis via the nitration of 3'-chloroacetophenone is a robust and scalable process. The compound's rich reactivity, stemming from its trifunctional nature, allows for a diverse range of chemical transformations, making it a key building block for the synthesis of complex target molecules. For researchers and developers in the pharmaceutical and agrochemical sectors, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and effective products.
References
- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (URL: not available)
- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: not available)
- SUPPLEMENTARY DATA - The Royal Society of Chemistry. (URL: not available)
-
1-(3-Chloro-5-nitrophenyl)ethanone - MySkinRecipes. (URL: [Link])
- Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)
-
5'-Chloro-2'-hydroxy-3'-nitroacetophenone - PubChem. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of 3-nitroacetophenone - IS MUNI. (URL: [Link])
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
-
Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. (URL: [Link])
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: not available)
-
3',4'-Dichloro-5'-nitroacetophenone | C8H5Cl2NO3 | CID 20505030 - PubChem. (URL: [Link])
- Table of Characteristic IR Absorptions. (URL: not available)
-
Ethanone, 1-(3-nitrophenyl)- - the NIST WebBook. (URL: [Link])
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: not available)
-
Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. (URL: [Link])
-
Interpreting IR Spectra - Chemistry Steps. (URL: [Link])
- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (URL: [Link])
-
Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Cheméo. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])
-
1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem. (URL: [Link])
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])
- 1H NMR Spectroscopy. (URL: not available)
-
Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph - YouTube. (URL: [Link])
